molecular formula C27H26FN3O4 B11440789 5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide

5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide

Cat. No.: B11440789
M. Wt: 475.5 g/mol
InChI Key: QJECHOOCAJAFTJ-UHFFFAOYSA-N
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Description

5-{1-[(2-Fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(4-methoxyphenyl)pentanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(2-Fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(4-methoxyphenyl)pentanamide typically involves multiple steps. One common method includes the condensation of 2-fluorobenzylamine with a suitable quinazolinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production cost and environmental impact. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-{1-[(2-Fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(4-methoxyphenyl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-{1-[(2-Fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(4-methoxyphenyl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-{1-[(2-Fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(4-methoxyphenyl)pentanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{1-[(2-Fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(4-methoxyphenyl)pentanamide apart is its unique quinazolinone core combined with the fluorophenyl and methoxyphenyl groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H26FN3O4

Molecular Weight

475.5 g/mol

IUPAC Name

5-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(4-methoxyphenyl)pentanamide

InChI

InChI=1S/C27H26FN3O4/c1-35-21-15-13-20(14-16-21)29-25(32)12-6-7-17-30-26(33)22-9-3-5-11-24(22)31(27(30)34)18-19-8-2-4-10-23(19)28/h2-5,8-11,13-16H,6-7,12,17-18H2,1H3,(H,29,32)

InChI Key

QJECHOOCAJAFTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F

Origin of Product

United States

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